3,5-bis(methylsulfanyl)-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
CAS No. |
7411-22-5 |
|---|---|
Molecular Formula |
C4H7N3S2 |
Molecular Weight |
161.3 g/mol |
IUPAC Name |
3,5-bis(methylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H7N3S2/c1-8-3-5-4(9-2)7-6-3/h1-2H3,(H,5,6,7) |
InChI Key |
DCXAZZQEURPCCG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NN1)SC |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 3,5 Bis Methylsulfanyl 1h 1,2,4 Triazole Analogues
Reactivity of the Methylsulfanyl Groups
The two methylsulfanyl (-SCH3) groups at the 3- and 5-positions of the triazole ring are key handles for introducing molecular diversity. These groups can readily undergo alkylation and oxidation reactions, providing pathways to a range of S-alkyl and sulfonyl derivatives.
Alkylation Reactions to Form S-Alkyl Derivatives
While direct S-alkylation of 3,5-bis(methylsulfanyl)-1H-1,2,4-triazole is not extensively documented, the analogous reactions with related 1,2,4-triazole-3-thiones provide significant insight into this transformation. The alkylation of 1,2,4-triazole-3-thiones with various organic halides has been shown to occur selectively at the sulfur atom (S-alkylation) under both neutral and alkaline conditions, with slightly lower yields observed in neutral media. organic-chemistry.org This selective S-alkylation is a reliable method for introducing a wide variety of alkyl and aryl groups. researchgate.net
For instance, the reaction of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones with halogen-containing alkylating agents in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) leads to the formation of the corresponding S-alkylated products. organic-chemistry.org The reaction typically proceeds by heating the mixture to reflux for a short period. organic-chemistry.org
Table 1: Examples of S-Alkylation on 1,2,4-Triazole-3-thione Analogues
| Starting Material | Alkylating Agent | Product | Reference |
| 4,5-diphenyl-4H-1,2,4-triazol-3-thione | Methyl iodide | 5-(Methylsulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine | uzhnu.edu.ua |
| 4-allyl-5-allylamino-4H-1,2,4-triazol-3-thione | Benzyl chloride | 5-(Benzylsulfanyl)-N,4-diallyl-4H-1,2,4-triazol-3-amine | organic-chemistry.org |
| 1H-5-mercapto-3-phenyl-1,2,4-triazole | Ethyl chloroacetate | 1H-5-ethoxycarbonyl-methylsulfanyl-3-phenyl-1,2,4-triazole | researchgate.net |
This table is based on data from analogous compounds and illustrates the general reactivity for S-alkylation.
Oxidation Reactions of Sulfur Moieties
The sulfur atoms in the methylsulfanyl groups of this compound can be oxidized to form the corresponding sulfoxides and sulfones. These transformations significantly alter the electronic properties and steric bulk of the substituents, offering another avenue for derivatization.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. A variety of oxidizing agents can be employed for this purpose. For a selective oxidation to the sulfoxide, reagents such as hydrogen peroxide in glacial acetic acid under transition-metal-free conditions have proven effective, offering high yields and easy product isolation. mdpi.com For the complete oxidation to the sulfone, stronger oxidizing agents or different catalytic systems are typically required. For instance, hydrogen peroxide in the presence of a niobium carbide catalyst efficiently affords sulfones. organic-chemistry.orgorganic-chemistry.org Other reagents like urea-hydrogen peroxide and phthalic anhydride (B1165640) can also be used for a metal-free oxidation to sulfones. organic-chemistry.org
The oxidation of the methylsulfanyl groups in this compound would be expected to proceed stepwise, first to the bis(methylsulfinyl) derivative and then to the bis(methylsulfonyl) analogue. The resulting sulfones are valuable intermediates as the sulfonyl group can act as a good leaving group in nucleophilic substitution reactions.
Reactivity of the 1,2,4-Triazole (B32235) Ring Nitrogen Atoms
The 1,2,4-triazole ring contains three nitrogen atoms, each with a lone pair of electrons, making them nucleophilic centers available for reaction with electrophiles. The reactivity of these nitrogen atoms allows for N-alkylation, N-acylation, and other modifications.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the 1,2,4-triazole ring can be alkylated or acylated to introduce a variety of substituents. In the case of S-protected 1,2,4-triazoles, alkylation occurs at the ring nitrogen atoms. nih.govresearchgate.net Studies on the alkylation of alkylsulfanyl-1,2,4-triazoles with dihaloalkanes have shown that both N(1) and N(2) positions are susceptible to attack by electrophiles, with a preference for the formation of N(2) alkylated isomers. nih.govresearchgate.net The regioselectivity of these reactions can be influenced by factors such as the nature of the electrophile and the reaction conditions. nih.govresearchgate.net
N-acylation of 1,2,4-triazoles is also a common transformation. For example, N-acyl derivatives of 4-amino-1,2,4-triazoles can be prepared by the reaction with acyl chlorides. chemmethod.com These reactions typically proceed by treating the triazole with the acylating agent in a suitable solvent.
Table 2: Examples of N-Alkylation and N-Acylation on 1,2,4-Triazole Analogues
| Starting Material | Reagent | Product Type | Reference |
| 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | bis(triazolyl)methane isomers (N-alkylation) | nih.govresearchgate.net |
| 4-amino-1,2,4-triazole derivative | Acetyl chloride | N-acyl derivative | chemmethod.com |
This table provides examples of N-alkylation and N-acylation on related 1,2,4-triazole systems.
Nucleophilic Substitution Reactions on the Triazole Ring
While the methylsulfanyl group is generally stable, under certain conditions, it can be displaced by a strong nucleophile. However, direct nucleophilic substitution of the methylsulfanyl groups on the this compound ring is not a commonly reported reaction. In many documented reactions involving related compounds, the methylsulfanyl group remains intact. For example, in a solvent-free reaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines, the methylsulfanyl group did not undergo any transformation. mdpi.com
More commonly, nucleophilic substitution on the 1,2,4-triazole ring occurs when a better leaving group, such as a halogen or a sulfonyl group, is present at the 3- or 5-position. For instance, 2,6-bistriazolylpurines undergo SNAr reactions where a triazolyl group at the C6 position acts as a leaving group when treated with O- and C-nucleophiles. beilstein-journals.org The conversion of the methylsulfanyl groups to methylsulfonyl groups would significantly activate the ring towards nucleophilic attack, making the sulfonyl group a good leaving group for substitution with various nucleophiles.
Functional Group Transformations and Scaffold Modification
The derivatized analogues of this compound can undergo further functional group transformations to create more complex molecular scaffolds. For example, the S-alkylated derivatives can be further modified at the triazole nitrogen atoms through N-alkylation or N-acylation as previously discussed.
Furthermore, the introduction of functional groups through these initial derivatization steps opens up possibilities for a wide range of subsequent chemical modifications. For instance, if an alkylating agent containing an ester group is used for S-alkylation, the resulting ester can be hydrolyzed to a carboxylic acid. researchgate.net This carboxylic acid can then be converted to amides, or other carbonyl derivatives, expanding the chemical diversity of the synthesized compounds.
In a multi-step reaction sequence starting from a symmetrical 4-amino-1,2,4-triazole, a series of transformations including Schiff base formation, N-acylation, and reaction with thiourea (B124793) were performed to introduce N-acyl, N-thiourea, and eventually imidazole (B134444) moieties onto the triazole scaffold. chemmethod.com This highlights the potential for extensive scaffold modification through a series of sequential reactions.
Condensation Reactions with Amino Substituents
The presence of two reactive methylsulfanyl groups at the 3 and 5 positions of the 1,2,4-triazole ring provides a pathway for the construction of fused heterocyclic systems through condensation reactions with bifunctional nucleophiles. While direct condensation reactions involving the displacement of the methylsulfanyl groups by amino substituents are not extensively documented for this compound itself, the analogous reactivity of similar 1,2,4-triazole derivatives, such as those with halo or other leaving groups, provides a strong basis for predicting this type of transformation.
A common strategy for the synthesis of researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidines involves the condensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents. This reaction proceeds through the formation of an initial adduct, followed by cyclization and dehydration to yield the fused pyrimidine (B1678525) ring. While this approach starts with an amino-triazole, a conceptually similar transformation can be envisioned starting from this compound and a reagent containing two nucleophilic amino groups or an amino group and another nucleophilic center.
For instance, the reaction of 3-amino-1,2,4-triazole with various 1,3-dielectrophilic reagents is a well-established method for constructing the researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold. researchgate.net This highlights the utility of the amino-triazole motif in building fused heterocyclic systems. A one-pot, three-component reaction of an aromatic or heteroaromatic carboxaldehyde, 3-amino-1,2,4-triazole, and 3-indolyl-3-oxopropanenitrile in the presence of triethylamine (B128534) as a catalyst has been shown to produce complex researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives. japsonline.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |
| Aromatic/Heteroaromatic Carboxaldehyde | 3-Amino-1,2,4-triazole | 3-Indolyl-3-oxopropanenitrile | Triethylamine | 5-(1H-Indol-3-yl)-7-(aryl/heteroaryl)- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine-6-carbonitrile |
While the above examples utilize an amino-triazole, the underlying principle of using a 1,2,4-triazole as a building block for fused systems is directly applicable. The methylsulfanyl groups in this compound are good leaving groups and can be displaced by strong nucleophiles. Therefore, condensation with a molecule containing two suitably positioned amino groups could lead to the formation of a fused pyrimidine ring, with the elimination of two molecules of methanethiol.
Rearrangement Reactions of Triazole Derivatives
Rearrangement reactions offer a powerful tool for accessing isomeric structures that may not be readily available through direct synthesis. In the chemistry of 1,2,4-triazoles and their fused derivatives, the Dimroth rearrangement is a prominent example. wikipedia.org This rearrangement typically involves the isomerization of N-substituted heterocyclic compounds, leading to a product where an exocyclic nitrogen atom becomes part of the ring, and a ring nitrogen atom becomes exocyclic.
A classic example of the Dimroth rearrangement is observed in the conversion of researchgate.netresearchgate.netnih.govtriazolo[4,3-c]pyrimidines to their more thermodynamically stable researchgate.netresearchgate.netnih.govtriazolo[1,5-c]pyrimidine isomers. researchgate.net This transformation can be catalyzed by either acid or base. researchgate.netnih.gov The generally accepted mechanism for the acid-catalyzed rearrangement involves protonation of a nitrogen atom in the pyrimidine ring, followed by a ring-opening to form a covalent hydrate (B1144303) intermediate. Subsequent rotation around a C-N bond, followed by ring-closure and dehydration, leads to the rearranged product. nih.govresearchgate.net
The base-catalyzed Dimroth rearrangement is also a well-documented process. researchgate.net In this case, the reaction is initiated by the attack of a hydroxide ion, leading to the opening of the pyrimidine ring. A similar sequence of bond rotation and ring-closure then affords the rearranged product.
For derivatives of this compound, this rearrangement would be relevant after an initial condensation reaction to form a researchgate.netresearchgate.netnih.govtriazolo[4,3-c]pyrimidine system. For example, if a derivative of the title compound were to react with a suitable reagent to form a fused pyrimidine ring, the resulting researchgate.netresearchgate.netnih.govtriazolo[4,3-c]pyrimidine could then undergo a Dimroth rearrangement to yield the corresponding researchgate.netresearchgate.netnih.govtriazolo[1,5-c]pyrimidine.
| Starting Material | Conditions | Product |
| researchgate.netresearchgate.netnih.govtriazolo[4,3-c]pyrimidine derivative | Acid or Base catalysis | researchgate.netresearchgate.netnih.govtriazolo[1,5-c]pyrimidine derivative |
This rearrangement is a crucial consideration in the synthesis of substituted researchgate.netresearchgate.netnih.govtriazolopyrimidines, as the reaction conditions can dictate the final isomeric product obtained.
Oxidative Cyclization and C-H Functionalization
Oxidative cyclization and C-H functionalization represent modern and efficient strategies for the derivatization of heterocyclic compounds, including 1,2,4-triazoles. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the construction of complex molecular architectures.
Oxidative Cyclization
Oxidative cyclization reactions are particularly useful for the synthesis of fused heterocyclic systems. In the context of 1,2,4-triazole chemistry, this can involve the intramolecular formation of a new ring through an oxidation process. For example, the oxidative cyclization of pyrimidinylhydrazones mediated by reagents like iodobenzene (B50100) diacetate can lead to the formation of researchgate.netresearchgate.netnih.govtriazolo[4,3-c]pyrimidines, which can then undergo a Dimroth rearrangement. beilstein-journals.org
Another relevant approach is the oxidative heterocyclization of arylidenearylthiosemicarbazides, catalyzed by Cu(II), to form 4,5-disubstituted 1,2,4-triazole-3-thiones. This reaction demonstrates the propensity for C-N bond formation over C-S bond formation under oxidative conditions. nih.govacs.orgorganic-chemistry.org Prolonging the reaction time can lead to desulfurization, yielding the corresponding 1,2,4-triazole. This suggests that the methylsulfanyl groups in this compound could potentially be involved in or be eliminated during such oxidative cyclization processes.
| Starting Material | Reagent/Catalyst | Product |
| Arylidenearylthiosemicarbazide | Cu(II) | 4,5-disubstituted 1,2,4-triazole-3-thione |
| 4,5-disubstituted 1,2,4-triazole-3-thione | Cu(II), prolonged reaction | 4,5-disubstituted 1,2,4-triazole |
C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto heterocyclic rings, avoiding the need for pre-functionalized starting materials. For 1,2,4-triazoles, palladium-catalyzed C-H arylation has been successfully employed to introduce aryl groups at specific positions on the triazole ring. researchgate.netnih.govelsevierpure.com
The regioselectivity of C-H arylation on the 1,2,4-triazole ring is influenced by the substitution pattern on the ring nitrogens. For instance, 1-substituted-1,2,4-triazoles can be selectively arylated at the C5 position. This methodology provides a direct route to complex aryl-substituted 1,2,4-triazoles.
| 1,2,4-Triazole Derivative | Arylating Agent | Catalyst/Ligand | Product |
| 1-Substituted-1,2,4-triazole | Aryl halide | Palladium catalyst / Phosphine ligand | 1-Substituted-5-aryl-1,2,4-triazole |
In the case of this compound, the C-H bond is not present on the carbon atoms of the triazole ring. However, C-H functionalization could be applied to derivatives where one of the methylsulfanyl groups has been replaced by hydrogen or another substituent, or it could be directed to the methyl groups of the methylsulfanyl substituents under specific catalytic conditions.
Coordination Chemistry of 3,5 Bis Methylsulfanyl 1h 1,2,4 Triazole As a Ligand
Ligand Design Principles for 1,2,4-Triazole (B32235) Derivatives
The design of ligands based on the 1,2,4-triazole core is guided by several key principles that dictate their interaction with metal ions. The primary feature of 1,2,4-triazole as a ligand is its pair of adjacent nitrogen atoms (N1 and N2), which can act as a bridging unit between two metal centers. This N1,N2-bridging mode is a cornerstone of its coordination chemistry and is fundamental to the formation of polynuclear complexes and high-dimensional networks like metal-organic frameworks (MOFs).
The substituents at the 3 and 5 positions of the triazole ring play a crucial role in modulating the ligand's properties:
Steric Hindrance: Bulky substituents can prevent the formation of densely packed structures and may influence the coordination geometry around the metal ion.
Electronic Effects: The electron-donating or withdrawing nature of the substituents can alter the basicity of the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. In the case of 3,5-bis(methylsulfanyl)-1H-1,2,4-triazole, the methylsulfanyl (-SCH3) groups are expected to have a significant electronic influence.
Additional Donor Sites: Substituents can carry their own donor atoms, transforming the triazole from a simple bridging linker into a polydentate or multifunctional ligand. While the sulfur atoms in the methylsulfanyl groups are potential soft donor sites, they are less likely to participate in coordination than the hard nitrogen atoms of the triazole ring, especially with first-row transition metals.
Furthermore, functionalization at the N4 position is a common strategy to prevent steric hindrance around the primary N1,N2-coordination sites, allowing for the reliable formation of bridged structures. mdpi.com
Metal Complexation Studies with Transition Metals
Although no specific complexation studies involving this compound were found, the behavior of similar 1,2,4-triazole derivatives provides a clear blueprint for its expected reactivity with transition metals.
The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved through straightforward self-assembly methods. A common approach involves reacting the triazole ligand with a suitable metal salt (e.g., chlorides, perchlorates, tetrafluoroborates) in a solvent such as ethanol (B145695), methanol, or acetonitrile. nih.govekb.eg The stoichiometry of the reactants, the choice of solvent, the counter-ion, and the reaction temperature can all influence the final product, leading to either discrete molecules or extended polymeric structures. For instance, reacting a 3,5-disubstituted 4-amino-1,2,4-triazole with metal salts like Co(BF₄)₂·6H₂O or Mn(ClO₄)₂·6H₂O has been shown to produce dinuclear complexes where two ligand molecules encapsulate two metal centers. nih.gov
For first-row transition metals like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), octahedral coordination geometry is very common in complexes with bridging 1,2,4-triazole ligands. mdpi.comnih.gov In many dinuclear and polynuclear structures, the metal centers are doubly or triply bridged by the N1,N2 atoms of the triazole rings. mdpi.comnih.gov For example, in dinuclear complexes of 4-amino-3,5-bis{[(2-pyridylmethyl)amino]methyl}-4H-1,2,4-triazole, the metal centers are encapsulated by two ligands and doubly bridged by the N2 atoms of the triazole moieties, resulting in a distorted N6 octahedral coordination sphere. nih.gov The table below summarizes typical coordination geometries observed in complexes with related 1,2,4-triazole ligands.
| Metal Ion | Ligand Type | Observed Geometry | Reference |
| Ni(II) | Schiff Base of 1,2,4-triazole | Octahedral | ekb.egekb.eg |
| Co(II) | Schiff Base of 1,2,4-triazole | Octahedral | ekb.egekb.eg |
| Pd(II) | Schiff Base of 1,2,4-triazole | Square Planar | ekb.egekb.eg |
| Cd(II) | Schiff Base of 1,2,4-triazole | Tetrahedral | ekb.egekb.eg |
| Fe(II) | Bis(terdentate) 1,2,4-triazole | Distorted Octahedral | nih.gov |
| Mn(II) | Sulfonate-functionalized 1,2,4-triazole | Octahedral | mdpi.com |
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of the 1,2,4-triazole ring to act as an exobidentate bridging ligand makes it an excellent candidate for the construction of coordination polymers and MOFs. These materials consist of metal ions or clusters linked by organic ligands into extended one-, two-, or three-dimensional networks.
The formation of these extended networks is a spontaneous self-assembly process driven by the formation of coordinate bonds between the metal ions and the nitrogen atoms of the triazole ligand. The predictable N1,N2-bridging mode imposes specific directional constraints that guide the growth of the network. The final topology of the coordination polymer is influenced by the coordination geometry of the metal ion, the metal-to-ligand ratio, and the presence of coordinating solvent molecules or counter-ions. mdpi.com For instance, the reaction of 4-(1,2,4-triazol-4-yl)ethanedisulfonate with various metal(II) salts consistently yields linear trinuclear complexes, which are fundamental building blocks for larger assemblies. mdpi.com
Single-crystal X-ray diffraction is the primary tool for the structural analysis of coordination polymers. It allows for the precise determination of the network's topology, connectivity, and porosity. Studies on various 1,2,4-triazole derivatives have revealed a rich diversity of network structures, from simple 1D linear chains to complex 3D frameworks. The analysis often reveals that the fundamental structural motif is a linear array of metal ions linked by triple N1-N2-triazole bridges, which then extend into higher-dimensional structures. mdpi.com The investigation of these structures is crucial for understanding their physical properties, such as magnetism, which is a key area of interest for 1,2,4-triazole-based materials. mdpi.comnih.gov
Magnetic Properties of Polynuclear Triazole-Bridged Complexes
A comprehensive review of the scientific literature reveals a notable absence of studies on the magnetic properties of polynuclear complexes specifically featuring the ligand This compound . While the broader class of polynuclear complexes bridged by 1,2,4-triazole derivatives is a well-established and extensively researched area in molecular magnetism, this particular substituted triazole appears to be uncharacterized in this context. Therefore, no specific data on its performance as a mediator of magnetic interactions can be provided.
However, to offer a framework for understanding the potential magnetic properties of such complexes, it is instructive to consider the general magnetic behavior of polynuclear systems with other substituted 1,2,4-triazole ligands. The N1 and N2 atoms of the triazole ring form a common bridging motif that facilitates magnetic superexchange between metal centers. The nature and magnitude of this magnetic coupling are highly sensitive to the electronic and steric effects of the substituents at the 3 and 5 positions of the triazole ring, as well as the specific metal ions and their coordination geometries.
In many documented cases of 1,2,4-triazole-bridged polynuclear complexes, antiferromagnetic coupling is observed. This phenomenon, where the magnetic moments of adjacent metal ions align in an antiparallel fashion, is often influenced by the orbital overlap between the metal centers and the bridging ligand. The strength of this interaction can be modulated by the electron-donating or electron-withdrawing nature of the substituents on the triazole ring.
Conversely, some 1,2,4-triazole-based systems have been shown to exhibit ferromagnetic coupling , where the magnetic moments align in a parallel orientation. This outcome is often a result of specific geometric arrangements that lead to orthogonality of the magnetic orbitals, as dictated by the ligand framework.
A particularly significant area of investigation for polynuclear 1,2,4-triazole complexes is spin-crossover (SCO) behavior, especially in iron(II) systems. The cooperative interactions within a polynuclear chain or network can lead to abrupt and hysteretic spin transitions between a low-spin (LS) and a high-spin (HS) state. These transitions can be triggered by external stimuli such as temperature, pressure, or light, making these materials promising for applications in molecular switches and sensors. The electronic properties of the triazole substituents can play a crucial role in tuning the critical temperature of the spin transition.
Given the presence of the methylsulfanyl (-SCH3) groups in this compound, it could be hypothesized that their electronic character would influence the energy of the triazole's orbitals and, consequently, the magnetic exchange pathways. However, without experimental data, any such discussion remains speculative.
The following table summarizes the magnetic properties observed in polynuclear complexes with various other substituted 1,2,4-triazole ligands, which can serve as a general reference for this class of compounds.
Table 1: Magnetic Properties of Selected Polynuclear Complexes with Various Substituted 1,2,4-Triazole Ligands
| Metal Ion(s) | Bridging Ligand | Observed Magnetic Behavior | Magnetic Coupling Constant (J) |
| Mn(II) | 4-(1,2,4-triazol-4-yl)ethanedisulfonate | Antiferromagnetic | -0.4 K nih.gov |
| Ni(II) | 4-(1,2,4-triazol-4-yl)ethanedisulfonate | Antiferromagnetic | -7.5 K nih.gov |
| Cu(II) | 4-(1,2,4-triazol-4-yl)ethanedisulfonate | Antiferromagnetic | -45 K nih.gov |
| Fe(II) | Various 4-substituted-1,2,4-triazoles | Spin-Crossover (SCO) | Not Applicable |
Computational and Theoretical Investigations of this compound: A Review of Currently Available Scientific Literature
A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical investigations focused solely on the chemical compound this compound. While the broader class of 1,2,4-triazole derivatives has been the subject of extensive research, including numerous computational studies, detailed quantum chemical calculations, and electronic structure analyses for various substituted analogs, specific data for the 3,5-bis(methylsulfanyl) derivative is not presently available in the public domain.
Computational chemistry is a powerful tool for elucidating the molecular properties and electronic structure of chemical compounds. Techniques such as Density Functional Theory (DFT) are routinely employed to predict molecular geometries, analyze frontier molecular orbitals (HOMO/LUMO), and calculate a range of quantum chemical descriptors. Furthermore, Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis provide valuable insights into the reactivity and bonding characteristics of molecules.
Despite the utility of these methods and their widespread application in the study of heterocyclic compounds, a dedicated computational analysis of this compound has not been reported in peer-reviewed literature. Consequently, the specific data required to populate the sections and subsections of the requested article, including data tables on molecular geometry, electronic properties, and spectroscopic parameters, could not be sourced.
This report is based on a comprehensive search of scholarly databases and scientific search engines. The search queries included, but were not limited to: "this compound DFT," "computational study of this compound," "theoretical investigation of this compound," "HOMO/LUMO analysis of this compound," "molecular electrostatic potential of this compound," and "NBO analysis of this compound."
While numerous studies on other 1,2,4-triazole derivatives containing different substituent groups were identified, the strict adherence to the specified compound, this compound, precludes the inclusion of data from these related but distinct molecules. The electronic and steric effects of the methylsulfanyl groups are expected to impart unique properties to the target compound, making extrapolation from other derivatives scientifically unsound for a focused analysis.
Therefore, until specific computational and theoretical research on this compound is conducted and published, a detailed and scientifically accurate article adhering to the requested outline cannot be generated.
Computational and Theoretical Investigations of 3,5 Bis Methylsulfanyl 1h 1,2,4 Triazole
Theoretical Studies of Tautomeric Equilibria in 1H-1,2,4-Triazoles
The phenomenon of tautomerism is a fundamental aspect of the chemistry of 1,2,4-triazoles, influencing their reactivity, physical properties, and biological activity. uobaghdad.edu.iq Theoretical and computational studies have been instrumental in elucidating the tautomeric equilibria of these heterocyclic systems. For 3,5-bis(methylsulfanyl)-1H-1,2,4-triazole, three potential prototropic tautomers can be considered: the 1H, 2H, and 4H forms. The position of the proton on one of the three nitrogen atoms of the triazole ring dictates the specific tautomer.
Computational investigations, primarily employing Density Functional Theory (DFT), have become a powerful tool for predicting the relative stabilities of these tautomers. bohrium.com The choice of computational method and basis set, such as B3LYP/6-311++G**, is crucial for obtaining accurate energy calculations. bohrium.com These studies typically involve the calculation of the Gibbs free energy for each tautomer, with the lowest energy form being the most stable and therefore the most abundant at equilibrium.
For C5-substituted 1,2,4-triazoles, it has been shown that the nature of the substituent significantly impacts the tautomeric preference. Electron-donating groups tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups favor the 1H-tautomer. bohrium.com In the case of this compound, the methylsulfanyl (-SCH3) group is generally considered to be a weakly electron-donating group. This would suggest a potential preference for the 2H-tautomer. However, the situation is more complex due to the presence of two such groups.
Furthermore, studies on related 1,2,4-triazole-3-thiones have consistently shown that the thione form is energetically more favorable than the thiol form in the gas phase. nih.gov While this compound does not exhibit thione-thiol tautomerism, the stability of the thione form in analogous compounds underscores the influence of sulfur-containing substituents on the electronic structure of the triazole ring.
The solvent environment also plays a critical role in tautomeric equilibria. The polarizable continuum model (PCM) is often used in computational studies to simulate the effect of a solvent. uobaghdad.edu.iq Prototropic solvents, in particular, can alter the relative stabilities of tautomers by forming hydrogen bonds. It has been observed that polar solvents can reduce the energy difference between tautomeric forms.
Table 1: Theoretical Relative Stabilities of 1,2,4-Triazole (B32235) Tautomers with Different Substituents (Illustrative Data)
| Substituent at C5 | Tautomer | Relative Gibbs Free Energy (kcal/mol) |
| -H | 1H | 0.0 |
| 2H | 2.5 | |
| 4H | 5.0 | |
| -NH2 (electron-donating) | 1H | 1.8 |
| 2H | 0.0 | |
| 4H | 4.2 | |
| -NO2 (electron-withdrawing) | 1H | 0.0 |
| 2H | 3.1 | |
| 4H | 6.5 |
This table presents illustrative data based on general findings for C5-substituted 1,2,4-triazoles to demonstrate the influence of substituent electronic effects on tautomer stability. The values are not specific to this compound.
Computational Insights into Reaction Mechanisms and Pathways for Derivatization
Computational chemistry provides powerful tools to investigate the reaction mechanisms and predict the regioselectivity of the derivatization of this compound. A common and important derivatization reaction for this class of compounds is alkylation, which can potentially occur at either a nitrogen atom of the triazole ring or at one of the exocyclic sulfur atoms.
Theoretical studies, often using DFT, can be employed to model the reaction pathways of such derivatization reactions. By calculating the energies of reactants, transition states, and products, the activation energy for different potential reaction pathways can be determined. The pathway with the lowest activation energy is the most kinetically favorable.
For molecules containing both nitrogen and sulfur nucleophilic centers, such as the deprotonated form of a 1,2,4-triazole-3-thione, the question of N-alkylation versus S-alkylation is of primary importance. Computational studies on the alkylation of 1,2,4-triazole-3-thiones have shown that S-alkylation is generally the preferred pathway. bohrium.comuzhnu.edu.ua This regioselectivity can be explained by analyzing various reactivity descriptors.
The Highest Occupied Molecular Orbital (HOMO) is often used to predict the site of electrophilic attack. The region of the molecule with the highest HOMO density is the most likely to act as a nucleophile. In the case of the anions of 1,2,4-triazole-3-thiones, the HOMO is typically localized on the sulfur atom, indicating that it is the most nucleophilic center. uzhnu.edu.ua
Fukui functions and partial atomic charges are other valuable descriptors for predicting reactivity. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the Fukui function for electrophilic attack (f-) indicates the propensity to donate an electron. Analysis of these functions for the deprotonated form of sulfur-containing 1,2,4-triazoles generally points towards the sulfur atom as the most reactive site for electrophiles. uzhnu.edu.ua Similarly, the calculated partial negative charge is often greater on the sulfur atom compared to the nitrogen atoms in the conjugate base.
These computational findings are consistent with experimental observations where S-alkylation is the predominant outcome in the derivatization of 1,2,4-triazole-3-thiones. bohrium.com While this compound itself does not have a thione group, the principles of competing nucleophilic centers apply. Derivatization reactions involving electrophiles would need to consider the nucleophilicity of the ring nitrogens versus the sulfur atoms of the methylsulfanyl groups. Computational modeling can predict whether substitution is more likely to occur at a nitrogen, leading to a quaternary triazolium salt, or at a sulfur, potentially forming a sulfonium (B1226848) salt.
Table 2: Calculated Reactivity Descriptors for a Model 1,2,4-Triazole-3-thiolate Anion (Illustrative Data)
| Atomic Site | Mulliken Partial Charge | HOMO Coefficient | Fukui Function (f-) |
| N1 | -0.25 | 0.15 | 0.12 |
| N2 | -0.30 | 0.20 | 0.18 |
| N4 | -0.28 | 0.18 | 0.15 |
| S (exocyclic) | -0.65 | 0.55 | 0.45 |
This table provides illustrative data for a generic 1,2,4-triazole-3-thiolate anion to demonstrate how computational descriptors can predict the site of electrophilic attack. The values are not specific to this compound but highlight the generally higher nucleophilicity of the sulfur atom.
Advanced Spectroscopic and Structural Elucidation of 3,5 Bis Methylsulfanyl 1h 1,2,4 Triazole and Its Derivatives
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The 1,2,4-triazole (B32235) ring is subject to prototropic tautomerism, where the mobile proton can reside on different nitrogen atoms of the heterocycle. For a 3,5-disubstituted 1,2,4-triazole, three potential tautomers exist: the 1H, 2H, and 4H forms. The relative stability of these tautomers is influenced by the electronic nature of the substituents at the C3 and C5 positions. researchgate.net
X-ray crystallography is an unparalleled tool for identifying the specific tautomer present in a crystalline sample by precisely locating the hydrogen atom on the triazole ring. ncl.res.in In studies of various substituted 1,2,4-triazoles, single-crystal X-ray analysis has successfully confirmed the dominant tautomeric form. For instance, investigations into related 5-aryl-1H-1,2,4-triazole-3-thiones have shown that these compounds predominantly exist as the N1-H tautomer in the solid state. researchgate.netresearchgate.net Given the substitution pattern of 3,5-bis(methylsulfanyl)-1H-1,2,4-triazole, it is anticipated that the 1H-tautomer would be a stable form, although confirmation requires specific crystallographic analysis.
The way molecules pack in a crystal lattice is directed by a network of intermolecular interactions. For 1,2,4-triazole derivatives, hydrogen bonding is a primary directional force in their supramolecular assembly. The N-H group of the triazole ring commonly acts as a hydrogen bond donor, while the unprotonated nitrogen atoms serve as acceptors. researchgate.net This frequently leads to the formation of robust hydrogen-bonded dimers or extended one-dimensional chains. For example, cocrystals involving 3-amino-5-nitro-1,2,4-triazole demonstrate extensive hydrogen bonding networks that define the crystal structure. nih.gov
Beyond strong hydrogen bonds, weaker interactions such as C-H···N, C-H···S, and π-π stacking also play significant roles in stabilizing the crystal packing of triazole derivatives. The presence of sulfur atoms in this compound introduces the possibility of specific sulfur-involved interactions, which can further influence the supramolecular architecture.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution. Multi-nuclear and multidimensional NMR experiments provide comprehensive information about the chemical environment of atoms and their connectivity.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide characteristic signals for the different chemical groups within a molecule. For this compound, the symmetry of the molecule (in its 1H or 4H tautomeric form) would simplify the spectra.
¹H NMR: A single, sharp signal would be expected for the six equivalent protons of the two methylsulfanyl (-SCH₃) groups. A broad singlet corresponding to the N-H proton of the triazole ring would also be anticipated, with its chemical shift being sensitive to solvent and concentration. In related methylthio-triazole structures, the -SCH₃ protons typically resonate in the range of δ 3.5–3.7 ppm. dergipark.org.tr
¹³C NMR: The spectrum would be expected to show a signal for the methyl carbons and a signal for the two equivalent triazole ring carbons (C3 and C5). In various bis-1,2,4-triazole derivatives, the C3 and C5 carbons of the triazole ring are observed in the range of δ 148–155 ppm. dergipark.org.trnih.gov
The following table outlines the predicted chemical shifts for this compound based on data from analogous compounds.
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Reference Data (ppm) |
|---|---|---|---|
| ¹H | -SCH₃ | ~2.5 - 3.7 | 3.57 - 3.69 dergipark.org.tr |
| ¹H | N-H | Variable, broad (~10-14) | ~12.42 dergipark.org.tr |
| ¹³C | -SCH₃ | ~15 - 20 | 19.12 dergipark.org.tr |
| ¹³C | C3 / C5 | ~148 - 155 | 148-153 nih.gov, 154.9 dergipark.org.tr |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignment of signals and establishing the connectivity between different parts of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the proton signal of the -SCH₃ groups and the carbon signal of the methyl groups, confirming their one-bond connection.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations. An HMBC spectrum would be expected to show a correlation between the protons of the -SCH₃ groups and the C3/C5 carbons of the triazole ring, definitively proving the attachment of the methylsulfanyl groups to the heterocyclic core.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. nih.gov These methods are complementary and are used to identify key structural features.
For this compound, characteristic bands would be expected for the N-H group, the triazole ring, and the C-S bonds.
N-H Vibrations: A characteristic stretching band (νN-H) for the triazole N-H group is typically observed in the region of 3100–3300 cm⁻¹. researchgate.net
Triazole Ring Vibrations: The triazole ring gives rise to several characteristic bands. The C=N and N=N stretching vibrations are often found in the 1400–1600 cm⁻¹ region. researchgate.netijsr.net
C-S Vibrations: The C-S stretching vibration typically appears as a weak to medium intensity band in the 600–800 cm⁻¹ range.
The following table summarizes the expected characteristic vibrational frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference Data (cm⁻¹) |
|---|---|---|---|
| N-H stretch | Triazole Ring | 3100 - 3300 | ~3211 researchgate.net |
| C-H stretch | -CH₃ | 2850 - 3000 | General Region |
| C=N / N=N stretch | Triazole Ring | 1400 - 1600 | 1595 (N=N), 1600-1411 (C=N) researchgate.netijsr.net |
| C-S stretch | -S-CH₃ | 600 - 800 | General Region |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structural features of 1,2,4-triazole derivatives through the analysis of their fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of 1,2,4-triazole derivatives often involves the sequential loss of neutral molecules, providing valuable insights into their structure. researchgate.net
Common fragmentation patterns in 1,2,4-triazole derivatives often involve the loss of substituents attached to the triazole ring. For instance, in glucopyranosyl derivatives of 1,2,4-triazole, common fragment ions are observed at m/z 331, 127, and 109. researchgate.net Amino derivatives of 1,2,4-triazoles often show a characteristic fragment at an m/z value of 60. researchgate.net
A detailed analysis of the mass spectrum of a new triazole derivative, 4-ethyl-3-ethylthio-5-(p-tolyloxymethyl)-4H-1,2,4-triazole, was conducted using electron ionization mass spectrometry (EI-MS) and high-resolution electron ionization mass spectrometry (HR-EI-MS) to confirm its structure. ijbr.com.pk
Table 1: Illustrative Mass Spectrometry Data for Selected 1,2,4-Triazole Derivatives
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Reference |
| Glucopyranosyl derivatives of 1,2,4-triazole | Not specified | 331, 127, 109 | researchgate.net |
| Amino derivatives of 1,2,4-triazole | Not specified | 60 | researchgate.net |
| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 736.3441 ([M+H]⁺) | Not specified | nih.gov |
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 502.2281 ([M+H]⁺) | Not specified | nih.gov |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For 1,2,4-triazole derivatives, the electronic absorption spectra typically exhibit bands corresponding to π → π* and n → π* transitions.
The unsubstituted 1,2,4-triazole ring shows a very weak absorption at 205 nm. ijsr.net The introduction of substituents onto the triazole ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax) and can also affect the molar absorptivity (ε). For instance, N-acetylation of 1,2,4-triazole leads to a bathochromic shift to 221.5 nm. ijsr.net
In the case of 5-substituted-3-mercapto-1,2,4-triazoles, the presence of the C=S chromophore results in two maximum absorption bands in ethanol (B145695), typically in the ranges of 252-256 nm and 288-298 nm. ijsr.net The electronic absorption spectra of some substituted 1,2,4-triazoline-3-thiones show absorption maxima between 250 nm and 260 nm, which are attributed to electronic transitions within the triazole ring. mjcce.org.mk
The electronic transitions in 3,5-diamino-1,2,4-triazole are primarily derived from the contribution of π-π* bands. researchgate.net The solvent can also influence the electronic absorption spectra of triazole derivatives. mjcce.org.mk
Table 2: UV-Visible Absorption Data for Selected 1,2,4-Triazole Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) [cm⁻¹M⁻¹] | Reference |
| 1,2,4-triazole | Not specified | 205 | Not specified | ijsr.net |
| N-acetyl-1,2,4-triazole | Not specified | 221.5 | Not specified | ijsr.net |
| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | 351.0 | 59,500 | nih.gov |
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 297.0 | 36,400 | nih.gov |
| Substituted 1,2,4-triazoline-3-thiones | Various | 250-260 | Not specified | mjcce.org.mk |
Applications of 3,5 Bis Methylsulfanyl 1h 1,2,4 Triazole and Its Analogues in Materials Science
Development of Energetic Materials
The high nitrogen content and positive heats of formation inherent to the 1,2,4-triazole (B32235) ring make it an excellent backbone for creating high-energy density materials (HEDMs). These compounds are sought after for applications requiring significant energy release while maintaining a high degree of safety and stability.
The thermal stability of energetic materials is a critical parameter for their safe handling, storage, and application. The 1,2,4-triazole ring itself contributes significantly to the thermal stability of energetic compounds. Research into fused heterocyclic systems has shown that replacing a tetrazole ring with a 1,2,4-triazole ring can increase the thermal decomposition onset by as much as 135–175 °C.
The nature of the substituents at the 3 and 5 positions of the triazole ring plays a crucial role in tuning the energetic performance and stability. acs.org For instance, linking pyrazole (B372694) and 1,2,4-triazole moieties can lead to materials with high decomposition temperatures, often exceeding those of benchmark explosives like RDX and HMX. acs.orgrsc.org One such compound, 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole, demonstrates an excellent thermal decomposition temperature of 336 °C. researchgate.net The introduction of explosophoric groups, such as nitro (–NO₂) or dinitromethyl (–CH(NO₂)₂), directly onto the triazole backbone significantly enhances energetic properties. rsc.orgbit.edu.cn
Computational studies on various 1,2,4-triazole derivatives have shown that nitro, nitrate (B79036) ester, and nitramino groups improve the oxygen balance, which is crucial for efficient energy release. researchgate.net Conversely, azide (B81097) and cyano groups contribute substantially to the heat of formation. researchgate.net The strategic combination of different heterocyclic backbones and functional groups allows for the fine-tuning of properties, balancing high performance with necessary insensitivity to impact and friction. acs.orgrsc.org For example, pyrazole-triazole energetic hybrids have been developed that exhibit high thermal stability and decreased sensitivity. rsc.org
Polymer Chemistry and Functional Material Design
The 1,2,4-triazole nucleus is a valuable component in the design of functional polymers due to its chemical resistance, high thermal stability (up to 300–350 °C), and ability to form complexes. nih.gov Polymers incorporating this moiety have been explored for a variety of applications, including proton-conducting membranes for fuel cells and anticorrosion coatings. nih.govajchem-a.com
Poly-1-vinyl-1,2,4-triazole (PVT) is a notable example, demonstrating properties of an organic dielectric with high thermal stability. nih.gov The modification of polymer matrices with 1,2,4-triazole can enhance proton transfer in fuel cell membranes by coordinating with acids and forming low-barrier hydrogen bonds. nih.gov Furthermore, 1,2,4-triazole poly(aryl ethers) can be synthesized via heterocyclic-activated displacement polymerization, showcasing the versatility of the triazole ring in forming robust polymer backbones. acs.org In another approach, conjugated polymers based on alternating 1-alkyl-1,2,4-triazole and sulfur-nitrogen moieties have been synthesized, which are soluble in common organic solvents and have potential applications in molecular devices. rsc.org
Corrosion Inhibition Studies
Organic compounds containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors, particularly in acidic media. encyclopedia.pubnih.gov The 1,2,4-triazole ring, especially when functionalized with sulfur-containing groups as in 3,5-bis(methylsulfanyl)-1H-1,2,4-triazole and its analogues, provides excellent protection for metals such as mild steel. bohrium.comresearchgate.net
A close analogue, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), has been studied extensively as a corrosion inhibitor for mild steel in hydrochloric and sulfuric acid solutions. bohrium.comresearchgate.net Research has shown it to be a highly effective inhibitor, achieving efficiencies up to 99% in 1 M HCl. bohrium.comresearchgate.net
The primary mechanism of corrosion inhibition by triazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. encyclopedia.pub This adsorption can occur through two main processes: physisorption and chemisorption.
Physisorption (Electrostatic Adsorption): This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the triazole nitrogen atoms can be protonated, leading to the adsorption of the cationic inhibitor on the negatively charged metal surface (relative to the potential of zero charge). encyclopedia.pub
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the triazole ring, can be donated to the vacant d-orbitals of the metal atoms (e.g., iron). encyclopedia.pub This forms a stable, coordinated layer on the surface. For sulfur-containing compounds, the sulfur atoms provide additional active centers for strong adsorption onto metal surfaces. bohrium.comnih.gov
Studies on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole indicate that its adsorption on mild steel follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. bohrium.comresearchgate.net The process is a mix of physisorption and chemisorption.
The efficiency of a triazole-based corrosion inhibitor is directly related to its molecular structure. The presence of multiple adsorption centers, such as the three nitrogen atoms of the triazole ring and additional heteroatoms in the substituents, enhances the inhibitory effect. nih.govnih.gov
For 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, the high inhibition efficiency is attributed to its molecular structure, which includes the 1,2,4-triazole ring and two sulfur atoms in the methylthiophenyl groups. bohrium.comresearchgate.net These features provide numerous sites for adsorption onto the steel surface. The planar orientation of the triazole ring allows for maximum surface coverage. Modifying the triazole structure by adding functional groups can significantly enhance its protective properties. researchgate.net
The table below shows the inhibition efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT) on mild steel in different acidic media, as determined by weight loss measurements.
| Concentration (M) | Inhibition Efficiency (%) in 1 M HCl | Inhibition Efficiency (%) in 0.5 M H₂SO₄ |
|---|
Data sourced from Bentiss et al. (2007). The study investigated the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole as a corrosion inhibitor.
Optoelectronic Applications
The highly electron-deficient nature of the 1,2,4-triazole ring gives it excellent electron-transport and hole-blocking properties, making it a desirable component for optoelectronic materials. researchgate.net Derivatives of 1,2,4-triazole have been investigated for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and as fluorescent labels. researchgate.netmdpi.comnih.gov
Research has focused on synthesizing luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated with various aromatic systems. These compounds exhibit high luminescence and quantum yields. mdpi.comresearchgate.net The synthesis of imidazo (B10784944) researchgate.netajchem-a.combohrium.comtriazole derivatives has also yielded compounds with notable fluorescence properties and potential applications in biological imaging. nih.gov
Furthermore, 4,5-dihydro-3H-1,2,4-triazole-3,5-diones bearing fluorogenic residues have been created, demonstrating the potential of the triazole scaffold in developing fluorogenic reagents for analytical chemistry. rsc.org These studies highlight the tunability of the optical properties of triazole derivatives through strategic chemical modification, paving the way for their use in advanced optoelectronic devices and sensors.
Role in Organic Light-Emitting Diodes (OLEDs) as Host or Transport Materials
The 1,2,4-triazole moiety is a well-recognized component in the development of materials for OLEDs, particularly for its electron-transporting and hole-blocking properties. These characteristics are crucial for achieving high efficiency and operational stability in OLED devices. Analogues of this compound, featuring various substituents, have been successfully employed as key components in the emissive and charge-transport layers of OLEDs.
Triazole derivatives are often utilized as electron-transporting materials (ETMs) and host materials in phosphorescent OLEDs (PhOLEDs). For instance, bipolar host materials incorporating both a 1,2,4-triazole unit as the electron-accepting moiety and a carbazole (B46965) unit as the electron-donating moiety have been developed. These materials facilitate balanced charge injection and transport within the emissive layer, leading to high external quantum efficiencies (EQEs). In blue and green PhOLEDs, the use of such hosts has resulted in impressive EQEs of up to 25.0% and 20.3%, respectively. rsc.org
Furthermore, novel bipolar blue emitters based on the donor-acceptor coupling of 1,2,4-triazole and phenanthroimidazole moieties have been synthesized. Non-doped blue OLEDs utilizing these materials have demonstrated maximum external quantum efficiencies of up to 7.3% with negligible efficiency roll-off. rsc.org The strategic design of these molecules, where the 1,2,4-triazole core plays a pivotal role, allows for excellent thermal stability and high photoluminescence quantum yields.
The performance of OLEDs incorporating 1,2,4-triazole-based materials is summarized in the interactive data table below.
| Host/Emitter Material | OLED Type | Maximum EQE (%) | Color | Reference |
| STzDCz | Blue PhOLED | 25.0 | Blue | rsc.org |
| STzDCz | Green PhOLED | 20.3 | Green | rsc.org |
| 2Cz-TAZ-2Cz | Red PhOLED | 16.6 | Red | osti.gov |
| 4NTAZ-PPI | Non-doped Blue OLED | 7.3 | Blue | rsc.org |
| TAZ-PPI | Non-doped Blue OLED | 5.9 | Blue | rsc.org |
Integration in Organic Photovoltaic Cells
The application of 1,2,4-triazole derivatives extends to the field of organic photovoltaics (OPVs), where they can function in various capacities to enhance device performance. While specific studies on this compound are limited, related compounds have been explored as exciton (B1674681) blocking layers and as components of photoactive materials.
In one study, a pyridyl triazole derivative was utilized as an exciton blocking material in organic photovoltaic cells. The introduction of this layer led to an increase in the short-circuit current density (Jsc) and an enhancement in the incident photon-to-current conversion efficiency (IPCE). The power conversion efficiency (PCE) of a device incorporating a thiophene/phenylene co-oligomer with a triazole moiety was reported to be 0.63%. nii.ac.jp Although modest, this demonstrates the potential of triazole derivatives to contribute to light absorption and charge carrier generation.
The broader class of 4H-1,2,4-triazole derivatives has been investigated for their luminescent properties and potential applications in optoelectronic devices, including photovoltaic cells. These compounds, containing both donor and acceptor moieties connected through π-conjugated systems, are designed to have favorable electron-hole transporting properties. nih.gov The inherent electronic characteristics of the 1,2,4-triazole ring make it a promising component for the development of novel materials for organic solar cells.
| Device Structure | Triazole Derivative Role | Power Conversion Efficiency (%) | Reference |
| BP3T/CuPc/C60 | Exciton Blocking Layer | 0.63 | nii.ac.jp |
Dye-Sensitized Solar Cell Electrolyte Additives
One of the most promising applications for analogues of this compound is as electrolyte additives in dye-sensitized solar cells (DSSCs). These additives can significantly influence the performance of the solar cell by modifying the properties of the electrolyte and the semiconductor-electrolyte interface.
The study further elucidated that the electron-donating nature of the aminotriazole additives influences their interaction with the TiO2 photoelectrode and the solvent, thereby altering the DSSC's performance. A larger partial charge on the nitrogen atoms of the triazole molecule correlated with a higher Voc. electronicsandbooks.com This suggests that the electronic properties of the substituents on the 1,2,4-triazole ring, such as the methylsulfanyl groups in this compound, could be tailored to optimize DSSC performance.
The performance of DSSCs with various aminotriazole additives is detailed in the interactive table below.
| Additive | Jsc (mA/cm²) | Voc (V) | ff | η (%) | Reference |
| None | 17.6 | 0.68 | 0.60 | 7.2 | electronicsandbooks.com |
| 3-Amino-1H-1,2,4-triazole | 15.6 | 0.75 | 0.65 | 7.6 | electronicsandbooks.com |
| 4-Amino-4H-1,2,4-triazole | 15.4 | 0.73 | 0.67 | 7.5 | electronicsandbooks.com |
| 3-Amino-5-methyl-1H-1,2,4-triazole | 15.7 | 0.74 | 0.64 | 7.4 | electronicsandbooks.com |
| 4-Amino-3,5-dimethyl-4H-1,2,4-triazole | 14.8 | 0.78 | 0.64 | 7.4 | electronicsandbooks.com |
| 3-Amino-5-mercapto-1H-1,2,4-triazole | 16.0 | 0.72 | 0.63 | 7.3 | electronicsandbooks.com |
| 3,5-Diamino-1H-1,2,4-triazole | 15.3 | 0.73 | 0.64 | 7.1 | electronicsandbooks.com |
| 3-Amino-5-benzylthio-4H-1,2,4-triazole | 15.5 | 0.74 | 0.61 | 7.0 | electronicsandbooks.com |
| 4-t-Butylpyridine (TBP) | 15.9 | 0.75 | 0.65 | 7.7 | electronicsandbooks.com |
Advanced Functional Materials for Sensors and Energy Storage
The unique structure of the 1,2,4-triazole ring, with its multiple nitrogen atoms, makes it an excellent platform for the development of advanced functional materials for chemical sensors and energy storage devices. These nitrogen atoms can act as coordination sites for metal ions, making triazole derivatives suitable for use as chemosensors.
For instance, chalcone-tethered 1,2,3-triazole derivatives (a related isomer) have been synthesized and shown to be highly selective and sensitive fluorescent sensors for Co(II) and Cu(II) ions, with low limits of detection in the micromolar range. nih.gov Another study reported a 1,2,3-triazole-based chemosensor for the detection of Pb(II) and Cu(II) ions with detection limits of 100 µM and 110 µM, respectively. nih.gov The sensing mechanism often involves the coordination of the metal ion with the nitrogen atoms of the triazole ring, leading to a detectable change in the optical or electrochemical properties of the material.
In the realm of energy storage, 1,2,4-triazole derivatives are being explored for their potential in supercapacitors and fuel cells. A novel porous manganese-based metal-organic framework (MOF) functionalized with 1,2,4-triazole (Htrz) has been synthesized and used as a battery-type electrode in a supercapattery device. This device exhibited a good specific capacity of 132.40 C/g at 0.4 A/g and a specific energy of 24.77 Wh/kg at a specific power of 538.91 W/kg, with promising capacity retention after 10,000 cycles. osti.gov
Furthermore, the electrochemical behavior of 1,2,4-triazole has been investigated, showing a single reduction wave which suggests its potential use in electrochemical devices. researchgate.net The development of materials with high specific capacitance and energy density is crucial for advanced supercapacitors, and the versatile chemistry of 1,2,4-triazoles offers opportunities for creating novel electrode materials.
| Application | Material | Analyte/Performance Metric | Value | Reference |
| Chemical Sensor | Chalcone-1,2,3-triazole hybrid (para-substituted) | Limit of Detection (Cu(II)) | 1.17 µM | nih.gov |
| Chemical Sensor | Chalcone-1,2,3-triazole hybrid (para-substituted) | Limit of Detection (Co(II)) | 1.81 µM | nih.gov |
| Chemical Sensor | Chalcone-based 1,2,3-triazole derivative (CBT) | Limit of Detection (Pb(II)) | 100 µM | nih.gov |
| Chemical Sensor | Chalcone-based 1,2,3-triazole derivative (CBT) | Limit of Detection (Cu(II)) | 110 µM | nih.gov |
| Energy Storage | UPMOF-5 (Mn-Htrz MOF) Supercapattery | Specific Capacity | 132.40 C/g at 0.4 A/g | osti.gov |
| Energy Storage | UPMOF-5 (Mn-Htrz MOF) Supercapattery | Specific Energy | 24.77 Wh/kg at 538.91 W/kg | osti.gov |
| Energy Storage | UPMOF-5 (Mn-Htrz MOF) Supercapattery | Capacity Retention | 70.3% after 10,000 cycles | osti.gov |
Future Research Avenues and Emerging Trends for 3,5 Bis Methylsulfanyl 1h 1,2,4 Triazole
Exploration of Novel Synthetic Methodologies
While classical synthetic routes to 1,2,4-triazoles are well-established, future research will likely focus on developing more efficient, sustainable, and versatile methodologies. Modern organic synthesis is trending towards rational approaches that offer improvements in yield, purity, and environmental impact over traditional methods. zsmu.edu.ua
Future synthetic explorations could include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for the synthesis of the triazole core and its subsequent derivatization.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability for the synthesis of 3,5-bis(methylsulfanyl)-1H-1,2,4-triazole and its analogues.
Click Chemistry: Reactions such as the thiol-ene click reaction could be employed, starting from the precursor 1H-1,2,4-triazole-3,5-dithiol, to introduce a wide array of functionalities at the sulfur atoms under mild conditions. mdpi.com This approach offers a modular and highly efficient way to build libraries of novel compounds.
Catalytic C-H Activation: Advanced catalytic systems could enable the direct functionalization of the triazole ring or the methyl groups, bypassing the need for pre-functionalized starting materials and thus streamlining the synthetic process.
Rational Design and Synthesis of Advanced Derivatives with Tailored Properties
The this compound scaffold is ripe for modification to create advanced derivatives with specifically tailored properties. The existing body of research on diverse 1,2,4-triazoles demonstrates that subtle structural changes can lead to significant shifts in biological activity and material properties. researchgate.netzsmu.edu.ua
Key strategies for derivative design include:
Modification of S-Alkyl Groups: Replacing the methyl groups with longer alkyl chains, cyclic, aromatic, or heteroaromatic moieties can modulate lipophilicity, steric profile, and binding interactions. researchgate.net
Bioisosteric Replacement: Replacing the methylsulfanyl groups with other functional groups of similar size and electronic properties, such as chloro, trifluoromethyl, or cyano groups, could lead to derivatives with improved metabolic stability or novel interaction modes.
The following table outlines potential derivative classes and their target applications.
| Derivative Class | Modification Strategy | Potential Tailored Property / Application | Rationale |
| Aryl/Heteroaryl Thioethers | Replace S-methyl with S-aryl groups | Enhanced anticancer or antifungal activity | Aromatic rings can engage in π-stacking interactions with biological targets. nih.gov |
| N1-Acyl/Aroyl Derivatives | Introduce acyl or aroyl groups at the N1 position | Improved anti-inflammatory agents | Acyl groups can act as hydrogen bond acceptors and modulate electronic properties. chemmethod.com |
| Hybrid Molecules | Link the N1 position to another bioactive scaffold (e.g., coumarin, quinoxaline) | Novel dual-action therapeutic agents | Combining pharmacophores can lead to synergistic effects or multi-target drugs. nih.gov |
| Long-chain S-Alkyl Derivatives | Replace S-methyl with long alkyl chains (e.g., C8-C16) | Potential as corrosion inhibitors or surfactants | Long alkyl chains enhance surface activity and hydrophobicity. nih.gov |
Integration of Computational and Experimental Approaches for Predictive Research
The synergy between computational chemistry and experimental synthesis is a powerful paradigm in modern drug discovery and materials science. mdpi.com For this compound, this integrated approach can accelerate the discovery of new derivatives with desired properties while minimizing resource-intensive trial-and-error synthesis.
Future research should leverage a workflow that combines computational and experimental techniques:
In Silico Design: Utilize molecular modeling to design virtual libraries of derivatives based on the strategies outlined in the previous section.
Predictive Modeling:
Molecular Docking: To predict the binding affinity and orientation of designed molecules within the active sites of specific biological targets, such as enzymes implicated in cancer or microbial infections. researchgate.netnih.gov
Density Functional Theory (DFT): To calculate electronic properties, reactivity, and geometric parameters, which can help in understanding the molecule's stability and potential for use in energetic materials or electronics. nih.gov
ADMET Prediction: To computationally forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of potential drug candidates, allowing for early-stage deselection of compounds with unfavorable pharmacokinetic properties. mdpi.com
Targeted Synthesis and Validation: Synthesize only the most promising candidates identified through computational screening and experimentally validate their properties through biological assays or material characterization.
| Step | Computational Tool/Method | Objective | Experimental Follow-up |
| 1. Lead Identification | Virtual Screening / Molecular Docking | Identify potential biological targets for the core scaffold. mdpi.com | In vitro enzyme or receptor binding assays. |
| 2. Derivative Design | 3D-QSAR, Pharmacophore Modeling | Design novel derivatives with enhanced binding affinity. | Synthesis of designed compounds. |
| 3. Property Prediction | DFT, Molecular Dynamics | Predict stability, reactivity, and material properties. nih.gov | Characterization (e.g., DSC, TGA for energetic materials). |
| 4. Pharmacokinetic Profiling | ADMET Prediction Software | Filter out candidates with poor predicted drug-likeness. mdpi.com | In vitro cell permeability and metabolic stability assays. |
| 5. Final Selection | Integrated Scoring | Prioritize a small set of candidates for synthesis. | Comprehensive biological evaluation. |
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The structural features of this compound—a nitrogen-rich heterocyclic core and coordinating sulfur atoms—make it an attractive building block for novel functional materials. Interdisciplinary research is key to exploring these non-pharmaceutical applications.
Emerging trends in this area include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring and the sulfur atoms of the methylsulfanyl groups can act as multidentate ligands for metal ions. Research into the coordination chemistry of this molecule could yield new MOFs with potential applications in gas storage, catalysis, or chemical sensing. researchgate.net
Energetic Materials: Nitrogen-rich compounds are often precursors to energetic materials. By linking the this compound core to other energetic moieties like triazine or by introducing nitro groups, novel energetic materials could be designed. nih.gov Computational studies would be crucial in predicting their performance and stability. nih.gov
Corrosion Inhibitors: Molecules containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for metals due to their ability to adsorb onto the metal surface. nih.gov Future studies could evaluate the efficacy of this compound and its derivatives in protecting steel and other alloys from corrosion in various environments.
Investigation of Under-explored Biological Interaction Mechanisms and Pathways
While 1,2,4-triazoles are broadly known for a wide range of biological activities, the specific mechanisms of action are often not fully elucidated. zsmu.edu.ua Future research on this compound should move beyond preliminary screening to investigate precise molecular interactions and effects on cellular pathways.
Promising avenues for mechanistic studies include:
Enzyme Inhibition Profiling: Systematically screening the compound and its derivatives against panels of therapeutically relevant enzymes. Based on analogues, key targets could include aromatase, topoisomerase, thymidine phosphorylase, and various cytochrome P450 enzymes. nih.govnih.gov
Receptor Binding Assays: Investigating the potential for derivatives to act as agonists or antagonists at specific receptors. For instance, some 1,2,4-triazoles have shown activity at GABA-A receptors, suggesting a potential for developing anticonvulsant agents. researchgate.netzsmu.edu.ua
Anti-Angiogenic Activity: Angiogenesis is a critical process in tumor growth, and its inhibition is a key anticancer strategy. Investigating the effect of these compounds on vascular endothelial growth factor (VEGF) signaling and related pathways is an under-explored area. nih.gov
Cell Cycle Analysis: For derivatives showing anticancer potential, determining their effect on the cell cycle can reveal whether they induce arrest at specific phases (e.g., G2/M phase), pointing towards mechanisms like tubulin polymerization inhibition. nih.gov
| Potential Biological Target/Pathway | Therapeutic Area | Rationale Based on 1,2,4-Triazole (B32235) Literature |
| Aromatase | Breast Cancer | Several approved aromatase inhibitors (e.g., Letrozole (B1683767), Anastrozole) are 1,2,4-triazole derivatives. nih.gov |
| Lanosterol 14α-demethylase (CYP51) | Fungal Infections | This is the primary target for widely used azole antifungal drugs like Fluconazole (B54011). nih.gov |
| Thymidine Phosphorylase (TP) | Cancer (Angiogenesis) | Certain 3-mercapto-1,2,4-triazole analogues have shown inhibitory potential against TP. nih.gov |
| Topoisomerase II | Cancer | Bis-1,2,4-triazolo[4,3-a:3′,4′-c]quinoxaline derivatives have shown inhibitory effects. nih.gov |
| GABA-A Receptor | Neurological Disorders | Some 4-amino-4H-1,2,4-triazole derivatives exhibit anticonvulsant properties via interaction with this receptor. researchgate.netzsmu.edu.ua |
Q & A
Q. What are the established synthetic routes for 3,5-bis(methylsulfanyl)-1H-1,2,4-triazole and its derivatives?
- Methodological Answer : A common approach involves refluxing substituted hydrazides in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, 4-amino derivatives can be synthesized by reacting hydrazides with aldehydes in ethanol under acidic catalysis, followed by purification via recrystallization (water-ethanol mixtures) . Yield optimization often requires adjusting reaction times (e.g., 18 hours for cyclization) and stoichiometric ratios.
Q. Which characterization techniques are critical for structural elucidation of triazole-based compounds?
Q. How does the ligand this compound coordinate with transition metals?
- Methodological Answer : The ligand acts as a tetradentate donor, binding through sulfur and nitrogen atoms. In homobimetallic cobalt(II) complexes, it forms distorted octahedral geometries, with magnetic studies revealing weak antiferromagnetic interactions (J = −1.6 cm⁻¹) via SQUID magnetometry . SCXRD data show Co–N bond lengths of ~2.1 Å and Co–S bonds of ~2.4 Å .
Advanced Research Questions
Q. How can density functional theory (DFT) resolve electronic structure ambiguities in triazole derivatives?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting atomization energies (average deviation <2.4 kcal/mol) . For correlation energies, the Colle-Salvetti formula, adapted into density-functional frameworks, provides reliable results (within 5% of experimental values) by integrating local kinetic-energy density . Applications include modeling excited-state deactivation pathways, as seen in 3,5-bis(2-hydroxyphenyl) analogs .
Q. What strategies address contradictions in reported biological activities of triazole-metal complexes?
- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., varying MIC values against S. aureus) may arise from differences in:
- Crystallographic packing : Hirshfeld surface analysis can quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing bioavailability .
- Assay conditions : Standardize protocols (e.g., broth microdilution) and include positive controls (e.g., ciprofloxacin) for cross-study comparability .
Q. How do structural modifications of the triazole core influence photophysical properties in coordination polymers?
- Methodological Answer : Introducing carboxylate groups (e.g., 3,5-bis(3’,5’-dicarboxylphenyl) substituents) enhances luminescence via ligand-to-metal charge transfer (LMCT). Zinc(II) and cadmium(II) polymers exhibit strong blue emission (λem ≈ 450 nm) with quantum yields dependent on metal ion polarizability . Lifetime measurements (τ > 1 ns) suggest potential for sensor applications .
Q. What advanced magnetic characterization techniques are used to study triazole-based complexes?
- Methodological Answer : Temperature-dependent magnetic susceptibility (2–300 K) and field-dependent magnetization (0–5 T) measurements reveal spin states and exchange interactions. For example, cobalt(II) complexes show χMT values decreasing from 3.2 to 2.1 cm³·K·mol⁻¹ as temperature drops, indicative of spin-orbit coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
